Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Ethyl 2-oxo-6-azaspiro[34]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the use of readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to afford the desired compound .
Chemical Reactions Analysis
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but differs in its functional groups.
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound has a tert-butyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)11-4-3-10(7-11)5-8(12)6-10/h2-7H2,1H3 |
InChI Key |
WLQAZYHEVHDGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(C1)CC(=O)C2 |
Origin of Product |
United States |
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